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molecular formula C9H8N2O3 B3358180 4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one CAS No. 77671-34-2

4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one

Cat. No. B3358180
M. Wt: 192.17 g/mol
InChI Key: YRRIGAIDBDUZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04405635

Procedure details

To a slurry of 8.9 g of 1,3-dihydro-4-methyl-2H-imidazol-2-one and 24.0 g of aluminum chloride in 135 ml of nitrobenzene is added 12.9 g of furanoyl chloride in a dropwise manner. The mixture is stirred at 60° C. for 3 hours, cooled and poured over ice water. The solid is then filtered and recrystallized twice from methyl alcohol to afford the title compound. M.P. 214°-216° C.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=[O:7])[NH:5][CH:6]=1.[Cl-].[Al+3].[Cl-].[Cl-].[O:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:17](Cl)=[O:18]>[N+](C1C=CC=CC=1)([O-])=O>[O:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:17]([C:6]1[NH:5][C:4](=[O:7])[NH:3][C:2]=1[CH3:1])=[O:18] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
CC=1NC(NC1)=O
Name
Quantity
24 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
12.9 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Name
Quantity
135 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The solid is then filtered
CUSTOM
Type
CUSTOM
Details
recrystallized twice from methyl alcohol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)C=1NC(NC1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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